

Spectroscopic Profile of 1H-Pyrrole-2-carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: *1h-Pyrrole-2-carbohydrazide*

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Abstract

1H-Pyrrole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its reaction products. This technical guide provides a summary of the available spectroscopic data for **1H-Pyrrole-2-carbohydrazide**, including references to related compounds to infer expected spectral characteristics. It also outlines the common experimental protocols for acquiring this data. While a complete set of experimental spectra for the parent compound is not readily available in the public domain, this guide compiles the existing information to serve as a valuable resource.

Chemical Structure and Properties

IUPAC Name: **1H-pyrrole-2-carbohydrazide** Molecular Formula: C₅H₇N₃O Molecular Weight: 125.13 g/mol CAS Number: 50269-95-9

Spectroscopic Data Summary

Due to the limited availability of a complete, published experimental dataset for **1H-Pyrrole-2-carbohydrazide**, the following tables provide expected and observed values based on data

from its derivatives and related pyrrole compounds.

Table 1: ^1H NMR Spectroscopic Data (Expected)

Proton	Expected Chemical Shift (δ , ppm) in DMSO-d_6	Notes
Pyrrole N-H	~11.0 - 12.0	Broad singlet, chemical shift can be concentration-dependent.
Pyrrole H-5	~6.8 - 7.0	Triplet or doublet of doublets.
Pyrrole H-3	~6.5 - 6.7	Triplet or doublet of doublets.
Pyrrole H-4	~6.0 - 6.2	Triplet or doublet of doublets.
Amide N-H	~8.0 - 9.5	Broad singlet.
Hydrazine -NH ₂	~4.0 - 5.0	Broad singlet.

Note: These are estimated ranges based on the analysis of substituted **1H-pyrrole-2-carbohydrazide** derivatives. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: ^{13}C NMR Spectroscopic Data (Expected)

Carbon	Expected Chemical Shift (δ , ppm) in DMSO-d_6
Carbonyl C=O	~160 - 165
Pyrrole C-2	~125 - 130
Pyrrole C-5	~115 - 120
Pyrrole C-3	~108 - 112
Pyrrole C-4	~105 - 108

Note: These are estimated ranges. The chemical shift of C-2 is significantly influenced by the carbohydrazide substituent.

Table 3: FT-IR Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Pyrrole)	~3300 - 3400	Medium, Sharp
N-H (Amide & Hydrazine)	~3100 - 3300	Strong, Broad
C=O (Amide I)	~1640 - 1680	Strong
N-H bend (Amide II)	~1520 - 1570	Medium
C-N stretch	~1200 - 1350	Medium
C-H (Aromatic)	~3100 - 3150	Medium

Note: The N-H stretching region may show multiple overlapping bands. Data from derivatives of **1H-pyrrole-2-carbohydrazide** show a pyrrole N-H stretch around 3200-3580 cm⁻¹ and a C=O amide stretch around 1770-1890 cm⁻¹.

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Ion [M] ⁺ (Calculated)	125.0589	PubChem
Common Fragmentation Pathways	Loss of NH ₂ NH ₂ , loss of CONHNH ₂	Inferred from structure

Note: The experimental mass spectrum is not readily available. The molecular ion peak is expected at m/z 125. Fragmentation would likely involve the loss of the hydrazide group or parts of it.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **1H-Pyrrole-2-carbohydrazide**.

Synthesis of **1H-Pyrrole-2-carbohydrazide**[1]

A mixture of ethyl 1H-pyrrole-2-carboxylate (1 mmol) and hydrazine hydrate (0.5 mL, 80% in water) is heated to 70°C in a 25 mL round-bottomed flask with magnetic stirring for 45 minutes. The reaction mixture is then cooled to room temperature, leading to the formation of a suspension. The solid product is collected by filtration, washed with diethyl ether, and recrystallized from absolute ethanol to yield **1H-Pyrrole-2-carbohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **1H-Pyrrole-2-carbohydrazide** is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrometer.
- Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

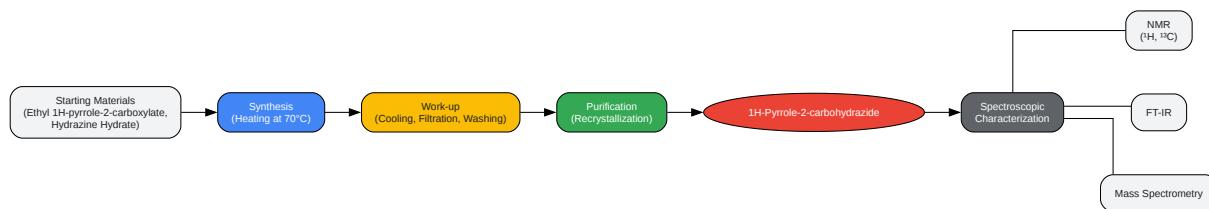
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small molecules and often results in extensive fragmentation,

providing structural information.

- Mass Analysis: A quadrupole, time-of-flight (TOF), or other mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization of **1H-Pyrrole-2-carbohydrazide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **1H-Pyrrole-2-carbohydrazide**.

Conclusion

This technical guide consolidates the available spectroscopic information for **1H-Pyrrole-2-carbohydrazide**. While a complete experimental dataset for the parent compound remains elusive in the reviewed literature, the provided expected values and experimental protocols offer a solid foundation for researchers working with this compound. The synthesis is straightforward, and the characterization can be achieved using standard spectroscopic techniques. Further studies to publish a complete and detailed spectroscopic analysis of **1H-Pyrrole-2-carbohydrazide** would be a valuable contribution to the scientific community.

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